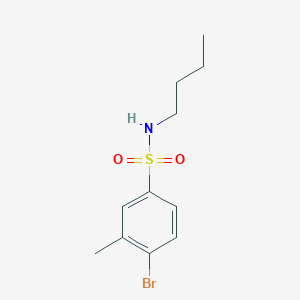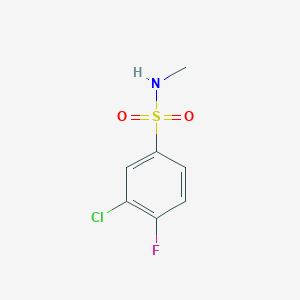
2-Amino-N-(3-chloro-benzyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(3-chloro-benzyl)-acetamide is a chemical compound that belongs to the class of benzamide derivatives It features an amide group attached to a benzyl ring substituted with a chlorine atom at the meta position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chlorobenzylamine and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide, under reflux conditions to ensure complete conversion.
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, often involving alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or substituted amides.
科学的研究の応用
Chemistry: 2-Amino-N-(3-chloro-benzyl)-acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a precursor for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Amino-N-(3-chloro-benzyl)-acetamide exerts its effects involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine atom on the benzyl ring may enhance the compound's binding affinity to biological targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.
類似化合物との比較
2-Amino-N-(2-chloro-benzyl)-acetamide: Similar structure but with the chlorine atom at the ortho position.
2-Amino-N-(4-chloro-benzyl)-acetamide: Similar structure but with the chlorine atom at the para position.
2-Amino-N-(3-bromo-benzyl)-acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 2-Amino-N-(3-chloro-benzyl)-acetamide is unique due to the meta position of the chlorine atom, which influences its chemical reactivity and biological activity compared to its ortho and para isomers.
特性
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLWYXAWOZYGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7859277.png)





![2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B7859326.png)



![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide](/img/structure/B7859352.png)


![1-Bromo-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B7859384.png)
